2,6-Diacetyl-4-mercaptopyridine
CAS No.: 927181-64-4
Cat. No.: VC18986939
Molecular Formula: C9H9NO2S
Molecular Weight: 195.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 927181-64-4 |
|---|---|
| Molecular Formula | C9H9NO2S |
| Molecular Weight | 195.24 g/mol |
| IUPAC Name | 1-(6-acetyl-4-sulfanylidene-1H-pyridin-2-yl)ethanone |
| Standard InChI | InChI=1S/C9H9NO2S/c1-5(11)8-3-7(13)4-9(10-8)6(2)12/h3-4H,1-2H3,(H,10,13) |
| Standard InChI Key | BLLMMENWPUMDJC-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC(=S)C=C(N1)C(=O)C |
Introduction
Structural and Molecular Characteristics
2,6-Diacetyl-4-mercaptopyridine belongs to the class of mercaptopyridines, which are pyridine derivatives functionalized with thiol groups. The compound’s molecular structure (Fig. 1) features a planar pyridine ring with acetyl groups at positions 2 and 6, enhancing electron-withdrawing effects, and a thiol group at position 4, which provides a reactive site for metal coordination or oxidative coupling.
Table 1: Molecular descriptors of 2,6-Diacetyl-4-mercaptopyridine
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₉NO₂S | |
| Molecular weight | 195.24 g/mol | |
| IUPAC name | 4-sulfanyl-2,6-diacetylpyridine | |
| CAS Registry Number | Not explicitly reported | – |
The compound’s electronic structure is influenced by the electron-withdrawing acetyl groups, which polarize the pyridine ring and modulate the acidity of the thiol group. This property is critical in its applications as a ligand, where the thiolate form (after deprotonation) can bind to metal centers.
Synthesis and Manufacturing
Primary Synthetic Route
The most documented synthesis of 2,6-Diacetyl-4-mercaptopyridine involves nucleophilic aromatic substitution using 4-chloro-2,6-diacetylpyridine as the starting material. The procedure, adapted from , proceeds as follows:
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Reaction Setup: 4-Chloro-2,6-diacetylpyridine (2.88 mmol) and solid potassium hydroxide (KOH, 8.6 mmol) are combined in a reaction flask.
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Solvent System: The reaction is conducted in a polar aprotic solvent, such as dimethylformamide (DMF), under inert atmosphere.
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Thiolation: Introduction of a sulfur source (e.g., NaSH or H₂S) facilitates the substitution of the chloro group with a mercapto group.
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Workup: The crude product is purified via recrystallization or column chromatography, yielding 2,6-Diacetyl-4-mercaptopyridine as a crystalline solid.
Table 2: Synthesis parameters and yields
| Parameter | Value | Source |
|---|---|---|
| Starting material | 4-Chloro-2,6-diacetylpyridine | |
| Base | KOH | |
| Reaction temperature | 80–100°C | |
| Yield | 65% |
Alternative Methods
While the above method is predominant, alternative approaches include:
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Metal-Catalyzed Thiolation: Palladium or copper catalysts enable C–S bond formation between diacetylpyridine derivatives and thiolating agents .
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Post-Functionalization: Acetylation of 4-mercaptopyridine using acetyl chloride or acetic anhydride, though this route is less efficient due to regioselectivity challenges.
Physicochemical Properties
Thermal Stability and Solubility
2,6-Diacetyl-4-mercaptopyridine exhibits moderate thermal stability, with decomposition observed above 200°C. It is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol but exhibits limited solubility in water due to its hydrophobic acetyl groups .
Table 3: Physical properties
| Property | Value | Source |
|---|---|---|
| Melting point | 127–130°C | |
| Solubility in DMSO | >50 mg/mL | |
| pKa (thiol group) | ~8.5 (estimated) | – |
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 2H, pyridine-H), 2.65 (s, 6H, acetyl-CH₃) .
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¹³C NMR (100 MHz, CDCl₃): δ 195.2 (C=O), 152.1 (pyridine-C), 136.4 (C-S), 25.8 (CH₃) .
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IR (KBr): ν 1680 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (S-H stretch) .
Applications in Materials Science
Ligand in Coordination Chemistry
The compound’s thiol and acetyl groups enable it to act as a polydentate ligand, forming complexes with transition metals such as Cu(II), Fe(III), and Ru(II). These complexes are studied for their catalytic and magnetic properties .
Precursor for Organic Conductors
2,6-Diacetyl-4-mercaptopyridine serves as a building block in synthesizing BEDT-TTF derivatives, which exhibit superconductivity and charge-transfer behavior. For example, its reaction with tetrathiafulvalene (TTF) precursors yields conductive salts with tunable electronic properties .
Table 4: Key applications
| Application | Description | Source |
|---|---|---|
| Metal-organic frameworks | Structural templates for porous materials | |
| Organic electronics | Charge-transfer salts for thin-film devices |
Recent Advances and Future Directions
Recent studies have explored the compound’s utility in:
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Photocatalysis: As a photosensitizer in visible-light-driven reactions.
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Bioconjugation: Functionalization of proteins via thiol-disulfide exchange.
Future research should address scalability challenges in synthesis and expand applications in energy storage and biomedicine.
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